molecular formula C11H17ClN4O B127891 Lidamidine hydrochloride CAS No. 65009-35-0

Lidamidine hydrochloride

Cat. No.: B127891
CAS No.: 65009-35-0
M. Wt: 256.73 g/mol
InChI Key: INMBONSHXVMDSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Lidamidine hydrochloride can be synthesized through a multi-step process involving the reaction of 2,6-dimethylaniline with methyl isocyanate to form the intermediate 1-(2,6-dimethylphenyl)-3-methylurea. This intermediate is then reacted with methylamine to yield lidamidine, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure the final product’s purity and quality. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Lidamidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: The compound can be reduced to its amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the urea moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: N-oxides of lidamidine.

    Reduction: Amine derivatives.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

Lidamidine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying alpha2-adrenergic receptor agonists.

    Biology: Investigated for its effects on intestinal ion transport and smooth muscle contraction.

    Medicine: Primarily used as an antidiarrheal agent.

    Industry: Utilized in the development of new pharmaceuticals targeting gastrointestinal motility and secretion.

Mechanism of Action

Lidamidine hydrochloride is compared with other antidiarrheal agents such as diphenoxylate and loperamide:

Comparison with Similar Compounds

  • Diphenoxylate
  • Loperamide
  • Clonidine (another alpha2-adrenergic receptor agonist)

Lidamidine hydrochloride stands out due to its unique mechanism of action and its specific application in treating gastrointestinal disorders.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-(N'-methylcarbamimidoyl)urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O.ClH/c1-7-5-4-6-8(2)9(7)14-11(16)15-10(12)13-3;/h4-6H,1-3H3,(H4,12,13,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMBONSHXVMDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC(=NC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65009-35-0, 66871-56-5 (Parent)
Record name Urea, N-(2,6-dimethylphenyl)-N′-[imino(methylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65009-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lidamidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065009350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Xylyl)-N'-(imino(methylamino)methyl)urea hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10983557
Record name N'-(2,6-Dimethylphenyl)-N-(N-methylcarbamimidoyl)carbamimidic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666256
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

66283-88-3, 65009-35-0
Record name Urea, N-(2,6-dimethylphenyl)-N′-[imino(methylamino)methyl]-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66283-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lidamidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065009350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Xylyl)-N'-(imino(methylamino)methyl)urea hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066283883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(2,6-Dimethylphenyl)-N-(N-methylcarbamimidoyl)carbamimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,6-dimethylphenyl)-3-[imino(methylamino)methyl]uronium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2,6-xylyl)-N'-[imino(methylamino)methyl]urea hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIDAMIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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